molecular formula C12H16O3 B14405572 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane CAS No. 85981-68-6

5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane

Cat. No.: B14405572
CAS No.: 85981-68-6
M. Wt: 208.25 g/mol
InChI Key: RZAOUGUWSPFVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxolane ring can be reduced to form diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl-1,2-diol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole

Comparison

5-(4-Methoxyphenyl)-3,3-dimethyl-1,2-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of the dioxolane ring can influence the compound’s reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

85981-68-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3,3-dimethyldioxolane

InChI

InChI=1S/C12H16O3/c1-12(2)8-11(14-15-12)9-4-6-10(13-3)7-5-9/h4-7,11H,8H2,1-3H3

InChI Key

RZAOUGUWSPFVFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OO1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.